molecular formula C24H20BrFN2O3 B3002887 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-51-6

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B3002887
CAS RN: 533876-51-6
M. Wt: 483.337
InChI Key: WNJNSNWLGMLDOO-UHFFFAOYSA-N
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Description

The compound of interest, 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, is a derivative of the benzodiazepine family, which is a class of compounds known for their psychoactive properties. While the provided papers do not directly discuss this specific compound, they do provide insight into a closely related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, which was synthesized through the thermolysis of syn-4-phenylsemicarbazone of 2-aminobenzophenone . This information can be used as a starting point to infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of the related compound involved thermolysis, a process where heat is used to break chemical bonds in the precursor molecule, syn-4-phenylsemicarbazone of 2-aminobenzophenone . This method likely involves heating the precursor to a specific temperature where it decomposes to form the desired benztriazepinone structure. Although the exact conditions for the synthesis of 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one are not provided, similar thermolytic techniques could be hypothesized for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the related compound was determined using X-ray crystallography, a powerful technique that can reveal the three-dimensional arrangement of atoms within a crystal . The crystallographic analysis would provide detailed information about bond lengths, angles, and the overall geometry of the molecule. For the compound of interest, a similar analysis would be expected to show the positions of the bromo, ethoxy, and fluorophenyl substituents around the benzodiazepine core.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the related compound. However, based on the general reactivity of benzodiazepines, it can be inferred that the compound may undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution, where the bromo group could be replaced by another nucleophile. Additionally, the presence of the ethoxy group suggests potential for reactions at the ester functionality, including hydrolysis or transesterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were not explicitly discussed in the provided papers. However, the determination of the molecular and crystal structures through X-ray crystallography and the study of hydrogen bonds via IR spectroscopy suggest that the compound has a well-defined crystalline structure and specific intermolecular interactions . These properties are crucial for understanding the compound's solubility, melting point, and stability. For the compound of interest, similar analytical techniques would be necessary to comprehensively analyze its physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of derivatives of 1,2-dihydro-3H-1,4-benzodiazepin-2-ones, including 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has been studied for their potential affinity towards central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).
  • Another study focused on a two-step one-pot synthesis of this compound, utilizing 2-Amino-4’-fluorobenzophenone as the initial material, leading to the creation of a small library of N-alkylation and C-3 benzylidene derivatives (Patel et al., 2014).

Applications in Medicinal Chemistry

  • A variety of 1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, showing strong CNS effects similar to diazepam, were synthesized and evaluated for psychotropic activity. This research highlights the potential of these compounds in developing new anesthetic agents (Dewald et al., 1977).

Antimicrobial Activity

  • The synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol compounds, which include derivatives of the mentioned compound, demonstrated significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Kottapalle & Shinde, 2021).

Synthesis Methodologies

  • Research has been conducted on the synthesis methodologies of 1,4-benzodiazepine derivatives, including modifications of known cyclization reactions, highlighting the compound's significance in organic synthesis (Ghelani & Naliapara, 2016).

properties

IUPAC Name

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrFN2O3/c1-2-31-19-10-5-16(6-11-19)24(30)28-14-22(29)27-21-12-7-17(25)13-20(21)23(28)15-3-8-18(26)9-4-15/h3-13,23H,2,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJNSNWLGMLDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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